![molecular formula C17H18N4O3S B3443172 N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443172.png)
N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
描述
Efavirenz is a highly effective antiretroviral drug that is used in the treatment of HIV-1 infections. It was first approved by the FDA in 1998 and has since become a cornerstone of HIV therapy. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by binding to the HIV-1 reverse transcriptase enzyme and inhibiting its activity. This prevents the virus from replicating and reduces the viral load in the patient's blood.
作用机制
Efavirenz works by binding to the HIV-1 reverse transcriptase enzyme and inhibiting its activity. This prevents the virus from replicating and reduces the viral load in the patient's blood. Efavirenz binds to a different site on the reverse transcriptase enzyme than nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), making it an important component of HAART.
Biochemical and Physiological Effects:
Efavirenz has been shown to be highly effective at reducing HIV-1 viral load in patients. It has also been shown to be well-tolerated, with few side effects. However, some patients may experience central nervous system (CNS) side effects, such as vivid dreams, dizziness, and confusion. Efavirenz has also been shown to interact with other drugs, including rifampin and St. John's wort, which can reduce its effectiveness.
实验室实验的优点和局限性
Efavirenz is a highly effective antiretroviral drug that has been extensively studied in both in vitro and in vivo models. It is often used in combination with other antiretroviral drugs to form HAART. However, Efavirenz can be difficult to work with in the laboratory due to its low solubility in water and its tendency to form crystals.
未来方向
There are several potential future directions for research on Efavirenz. One area of interest is the development of new N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamides that are more effective and have fewer side effects than Efavirenz. Another area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of Efavirenz. Additionally, research on the use of Efavirenz in the prevention of mother-to-child transmission of HIV-1 is ongoing.
科学研究应用
Efavirenz has been extensively studied in both in vitro and in vivo models. It has been shown to be highly effective at reducing HIV-1 viral load in patients, and it is often used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART). Efavirenz has also been studied for its potential use in the prevention of mother-to-child transmission of HIV-1.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-23-13-8-5-4-7-12(13)18-15(22)11-25-17-20-19-16(21(17)2)14-9-6-10-24-14/h4-10H,3,11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGYMATDZRYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。